Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate
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Overview
Description
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is a complex organic compound that features a benzoate ester linked to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of appropriate thioamides with halogenated compounds under controlled conditions.
Coupling with Benzoate: The final step involves coupling the amino-substituted isothiazole with methyl 3-carboxamidobenzoate under esterification conditions, typically using catalysts like sulfuric acid or other strong acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoate ester, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methylisothiazole hydrochloride
- 3-Methylisothiazol-5-amine hydrochloride
Uniqueness
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is unique due to its specific structure, which combines the properties of both the benzoate ester and the isothiazole ring. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13N3O3S |
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Molecular Weight |
291.33 g/mol |
IUPAC Name |
methyl 3-[(5-amino-3-methyl-1,2-thiazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H13N3O3S/c1-7-10(11(14)20-16-7)12(17)15-9-5-3-4-8(6-9)13(18)19-2/h3-6H,14H2,1-2H3,(H,15,17) |
InChI Key |
VHGDILASFHRAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)NC2=CC=CC(=C2)C(=O)OC)N |
Origin of Product |
United States |
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